REACTION_CXSMILES
|
C([Sn](CCCC)(CCCC)/C=C/C1C(C(C)C)=NC(C2C=CC=CC=2)=CC=1C1C=C[C:17]([F:20])=CC=1C)CCC.Br[CH2:40][C@@H:41](O)[CH2:42][C:43]([O:45]C)=O.[CH3:48][C:49](N=NC(C#N)(C)C)([C:51]#N)C.II>CCOCC>[F:20][CH2:17][C:43]([C:42]1[CH:41]=[CH:40][CH:51]=[CH:49][CH:48]=1)=[O:45]
|
Name
|
|
Quantity
|
7.18 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](/C=C/C=1C(=NC(=CC1C1=C(C=C(C=C1)F)C)C1=CC=CC=C1)C(C)C)(CCCC)CCCC
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
BrC[C@H](CC(=O)OC)O
|
Name
|
|
Quantity
|
0.084 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Quantity
|
7.16 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
to stir 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
an unexpectedly strong exothermic reaction
|
Type
|
CUSTOM
|
Details
|
The solution was then quenched with 10% Na2S2O3 in saturated NaHCO3
|
Type
|
ADDITION
|
Details
|
The solution was diluted with ether
|
Type
|
WASH
|
Details
|
washed with 10% Na2S2O3 in saturated NaHCO3 (twice) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a yellow oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified by flash chromatography on Merck silica gel in 1% EtOAc in hexane
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a white solid, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from hexane
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FCC(=O)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.83 g | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |